molecular formula C9H8FNO2S B2661883 [(2-Fluoro-5-methylphenyl)sulfonyl]acetonitrile CAS No. 1325304-57-1

[(2-Fluoro-5-methylphenyl)sulfonyl]acetonitrile

Cat. No.: B2661883
CAS No.: 1325304-57-1
M. Wt: 213.23
InChI Key: JUHHITWZHMEHRB-UHFFFAOYSA-N
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Description

[(2-Fluoro-5-methylphenyl)sulfonyl]acetonitrile is a sulfonylated acetonitrile derivative characterized by a fluorine atom at the 2-position and a methyl group at the 5-position on the phenyl ring. The sulfonyl group (–SO₂–) attached to the acetonitrile moiety enhances its electrophilicity, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and heterocyclic compound formation . Its molecular weight is 280.32 g/mol, as confirmed by LC/MS analysis, and it is typically synthesized via a one-pot method with high yields (92%) under optimized conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluoro-5-methylphenyl)sulfonylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2S/c1-7-2-3-8(10)9(6-7)14(12,13)5-4-11/h2-3,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHHITWZHMEHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)S(=O)(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Fluoro-5-methylphenyl)sulfonyl]acetonitrile typically involves the reaction of 2-fluoro-5-methylbenzenesulfonyl chloride with acetonitrile in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common bases used in this reaction include triethylamine or pyridine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2-Fluoro-5-methylphenyl)sulfonyl]acetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.

    Oxidation: Formation of 2-fluoro-5-methylbenzenesulfonic acid.

    Reduction: Formation of [(2-Fluoro-5-methylphenyl)sulfonyl]ethylamine.

Scientific Research Applications

[(2-Fluoro-5-methylphenyl)sulfonyl]acetonitrile has diverse applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with anti-inflammatory or antimicrobial properties.

    Materials Science: Utilized in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which [(2-Fluoro-5-methylphenyl)sulfonyl]acetonitrile exerts its effects depends on its chemical reactivity. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorophenyl Substituents

2-(3-Fluoro-5-methylphenyl)acetonitrile (CAS 459-22-3)

  • Structure : Lacks the sulfonyl group but retains the fluorophenyl-methyl backbone.
  • Properties : The absence of the sulfonyl group reduces electrophilicity, leading to lower reactivity in nucleophilic additions. Its similarity score to the target compound is 0.97, indicating close structural alignment .
  • Applications : Primarily used as a building block in fluorinated aromatic compounds.

(3-Fluoro-5-methoxyphenyl)acetonitrile (CAS 914637-31-3)

  • Structure : Substitutes the methyl group with a methoxy (–OCH₃) group at the 5-position.
  • Properties : The electron-donating methoxy group decreases the electron-withdrawing effect compared to the methyl group, altering solubility and reactivity. Requires cold storage (0–6°C) due to higher sensitivity .

Sulfonylated Acetonitrile Derivatives

(2E,Z)-(2-Fluorophenyl)sulfonylacetonitrile (3a)

  • Structure : Similar sulfonyl-acetonitrile core but lacks the 5-methyl substituent.
  • Synthesis : Synthesized via the same one-pot method but with a lower yield (82%) compared to the 5-methyl analogue (92%) .
  • Reactivity : Reduced steric hindrance from the missing methyl group may enhance reaction rates in certain pathways.

2-(N-Benzyl-5-indolyl)-2-[(benzylmethylamino)sulfonyl]acetonitrile (151b) Structure: Incorporates a benzylmethylamino-sulfonyl group and an indole ring. Synthesis: Requires palladium-catalyzed arylation, a more complex method than the one-pot approach used for the target compound . Applications: Used in medicinal chemistry for heterocyclic drug scaffolds.

Sulfur-Containing Analogues

[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile (CAS 1909326-34-6) Structure: Replaces the sulfonyl group with a sulfanyl (–S–) group and introduces amino, bromo, and chloro substituents. Properties: The sulfanyl group is less electron-withdrawing than sulfonyl, reducing nitrile reactivity. Molecular weight: 263.54 g/mol .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) CAS Number
[(2-Fluoro-5-methylphenyl)sulfonyl]acetonitrile C₁₃H₁₃FN₂O₂S 280.32 –SO₂–, –F, –CH₃ 92 Not explicitly listed
2-(3-Fluoro-5-methylphenyl)acetonitrile C₉H₈FN 165.16 –F, –CH₃ N/A 459-22-3
(3-Fluoro-5-methoxyphenyl)acetonitrile C₉H₈FNO 165.16 –F, –OCH₃ N/A 914637-31-3
(2E,Z)-[(2-Fluorophenyl)sulfonyl]acetonitrile C₁₂H₁₁FN₂O₂S 266.29 –SO₂–, –F 82 Not explicitly listed
[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile C₇H₄BrClN₂S 263.54 –S–, –NH₂, –Br, –Cl N/A 1909326-34-6

Key Research Findings

  • Synthetic Efficiency : The target compound’s one-pot synthesis (92% yield) outperforms methods for analogues like 151b (palladium-catalyzed, lower yield) .
  • Solubility : The sulfonyl group improves solubility in polar aprotic solvents (e.g., acetonitrile), critical for HPLC purification , whereas methoxy-substituted analogues require specialized storage .
  • Electrochemical Behavior: Sulfonyl-containing compounds are prone to reduction in acetonitrile, forming sulfinate ions, a reaction less feasible in non-sulfonylated analogues .
  • Steric and Electronic Effects : The 5-methyl group in the target compound enhances steric stability without significantly altering electron-withdrawing effects compared to methoxy or halogenated derivatives .

Biological Activity

[(2-Fluoro-5-methylphenyl)sulfonyl]acetonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₈FNO₂S, featuring a sulfonamide group attached to an acetonitrile moiety. The presence of the fluorine atom is known to enhance the pharmacological properties of compounds, influencing their interaction with biological targets.

Anti-inflammatory Activity

Recent studies have evaluated the anti-inflammatory properties of this compound. One notable study assessed its effect on nitric oxide (NO) production in LPS-induced RAW264.7 macrophages. The results indicated that at a concentration of 6.0 μM, the compound exhibited a significant inhibitory effect on NO secretion, with an expression rate of 52.19 ± 0.37%, compared to the reference compound Pyrrolidine dithiocarbamate (PDTC), which had an expression rate of 68.32 ± 2.69% .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have also been investigated in various cancer cell lines. The compound demonstrated selective cytotoxicity, promoting apoptosis in colorectal cancer cells while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing effective anticancer therapies with fewer side effects.

Table 1: Summary of Biological Activities

Activity Concentration Tested Effect Observed Reference
Anti-inflammatory6.0 μMInhibition of NO secretion (52.19%)
CytotoxicityVariesInduced apoptosis in cancer cells
AntimicrobialVariesModerate activity against Gram-positive bacteria

Case Study: In Vivo Evaluation

In vivo studies are crucial for understanding the therapeutic potential of this compound. Animal models have been utilized to assess its efficacy in reducing inflammation and tumor growth. For instance, in a rat model of neuropathic pain, the compound showed dose-dependent analgesic effects without significant side effects such as sedation or decreased locomotion .

The mechanisms underlying the biological activity of this compound include modulation of inflammatory pathways and induction of apoptosis in cancer cells. The compound's ability to inhibit key enzymes involved in inflammatory responses suggests potential applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing [(2-Fluoro-5-methylphenyl)sulfonyl]acetonitrile?

  • Methodological Answer : The compound can be synthesized via a one-pot method involving sulfonylation of acetonitrile derivatives. For example, reactions using pyrrolidine or piperidine derivatives under mild conditions (room temperature to 60°C) in acetonitrile as a solvent yield 76–94% product purity. Key steps include precise stoichiometric control of sulfonyl azides and post-reaction iodine oxidation to stabilize phosphodiesters and prevent side reactions . LC/MS (e.g., m/z 280.32 [M+H]+) is critical for verifying structural integrity .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Combine LC/MS for mass verification (e.g., m/z 280.4 observed vs. 280.32 calculated) with NMR and IR spectroscopy to confirm functional groups. Electrochemical methods, such as cyclic voltammetry in acetonitrile, can validate redox behavior of the sulfonyl group, as demonstrated in studies of sulfonyl chloride reduction .

Q. How does solvent choice impact the synthesis and stability of this compound?

  • Methodological Answer : Acetonitrile is preferred due to its compatibility with sulfonyl azides and ability to dissolve reactive intermediates. Its low boiling point (82°C) facilitates solvent removal post-reaction, minimizing degradation. In cases of poor solubility, dimethylformamide (DMF) or methanol may substitute, but acetonitrile’s inertness toward sulfonyl radicals makes it ideal for maintaining reaction integrity .

Advanced Research Questions

Q. What electrochemical strategies can analyze the sulfonyl group’s reactivity in this compound?

  • Methodological Answer : Cyclic voltammetry in acetonitrile reveals a two-electron reduction pathway for sulfonyl groups, producing sulfinate ions. Controlled-potential electrolysis on glassy carbon electrodes at -1.2 V (vs. Ag/AgCl) confirms cleavage of the C–S bond, providing mechanistic insights into sulfonyl stability under reductive conditions .

Q. How can radical pathways be leveraged in sulfonylation reactions involving this compound?

  • Methodological Answer : Sulfonyl hydrazides react with iodine in acetonitrile under oxygen to generate sulfonyl radicals. These radicals add to unactivated olefins, forming β-hydroxysulfones via a benzylic radical intermediate. This method avoids regioselectivity issues common in 1,2-difunctionalization of alkenes .

Q. What strategies mitigate side reactions during conjugation of sulfonyl groups in acetonitrile-based systems?

  • Methodological Answer : After Staudinger reactions (e.g., sulfonyl azide with phosphite), an immediate iodine/pyridine oxidation step converts unreacted phosphites to stable phosphodiesters, preventing phosphoramidate degradation. Solubility of sulfonyl azides in acetonitrile must be ≥0.15 M to ensure efficient conversion .

Q. How do substituents on the phenyl ring influence synthetic yields and product stability?

  • Methodological Answer : Electron-withdrawing groups (e.g., fluoro, nitro) enhance sulfonyl group stability but may reduce solubility. For this compound, the methyl group improves steric accessibility, achieving 92% yield vs. 82% for non-methylated analogs. Contrastingly, bulkier substituents (e.g., azetidine) lower yields to 76% due to steric hindrance .

Data Contradiction Analysis

Q. Why do reported yields vary for structurally similar sulfonylacetonitrile derivatives?

  • Methodological Answer : Discrepancies arise from substituent effects and reaction conditions. For example, methyl groups at the 5-position of the phenyl ring improve yields (92%) by enhancing solubility, while bulkier groups (e.g., piperidine) reduce yields (76–94%) due to steric clashes during nucleophilic attack. Reaction temperature (60°C vs. RT) and solvent purity (anhydrous vs. technical-grade acetonitrile) further contribute to variability .

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